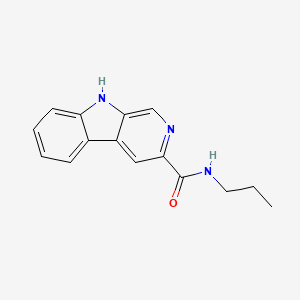
4-Ethoxyphenol dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxyphenol dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethoxy group attached to a phenol ring, which is further bonded to a dimethylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenol dimethylcarbamate typically involves the reaction of 4-ethoxyphenol with dimethyl carbonate in the presence of a catalyst. This reaction is known as carbamoylation and can be carried out under mild conditions. The general reaction is as follows:
4-Ethoxyphenol+Dimethyl Carbonate→4-Ethoxyphenol Dimethylcarbamate+Methanol
Industrial Production Methods
In industrial settings, the synthesis of carbamates often avoids the use of hazardous reagents like phosgene. Instead, environmentally friendly methods using dimethyl carbonate are preferred. Catalysts such as iron-chrome (Fe₂O₃/Cr₂O₃) are employed to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxyphenol dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and carbamates.
Applications De Recherche Scientifique
4-Ethoxyphenol dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 4-Ethoxyphenol dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also scavenge free radicals, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Benzyloxyphenol: Contains a benzyloxy group instead of an ethoxy group.
Hydroquinone: Lacks the carbamate group but has similar phenolic properties.
Uniqueness
4-Ethoxyphenol dimethylcarbamate is unique due to its combination of an ethoxy group and a dimethylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
| 73986-55-7 | |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(4-ethoxyphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-4-14-9-5-7-10(8-6-9)15-11(13)12(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
SZRHHXSVBUWREK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)
